1-Chloro-3-(chloromethoxy)propane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

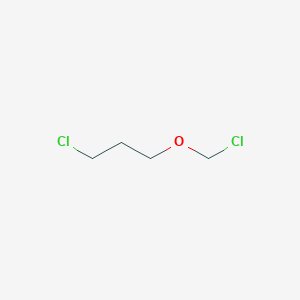

1-Chloro-3-(chloromethoxy)propane is a chemical compound with the molecular formula C4H8Cl2O . It has a molecular weight of 143.01 . It is a colorless liquid .

Synthesis Analysis

The synthesis of this compound involves the reaction of sodium methylate dispersed in an inertial solvent with 1,3-bromochloropropane in the presence of a phase-transfer catalyst . The reaction is followed by filtering to remove sodium bromide, washing the filtered cake by inertial solvent, and collecting the organic layer . The product is obtained after drying, filtering, and rectifying the filtrate .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C4H9ClO/c1-6-4-2-3-5/h2-4H2,1H3 .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a density of 0.999 g/cm3 at 20 °C . The compound has a molecular weight of 108.57 .Scientific Research Applications

Conversion of Chlorinated Propanes by Methylosinus Trichosporium

Bosma and Janssen (1998) explored the biotransformation of chlorinated propanes, including 1-Chloro-3-(chloromethoxy)propane, using Methylosinus trichosporium OB3b. This study revealed that chloropropanes could undergo cometabolic oxidation, presenting a potential bioremediation strategy for these pollutants in the environment (Bosma & Janssen, 1998).

Synthesis of (3-(2′-Ethoxyethoxy)propyl) Lithium

Feng (2005) reported on the synthesis of 1-Chloro-3-(2′-ethoxyethoxy)-propane and its further application in producing (3-(2′-ethoxyethoxy)propyl) lithium, demonstrating the chemical's utility in initiating anion polymerization processes (Feng, 2005).

Molecular Structure Study by Electron Diffraction

Shen (1979) conducted an electron diffraction study on the molecular structure of 3-chloro-2-chloromethyl-1-propene, providing fundamental insights into the chemical's physical properties and potential reactivity patterns (Shen, 1979).

Microbially Driven Fenton Reaction for Degradation of Environmental Contaminants

Sekar and DiChristina (2014) explored the use of a microbially driven Fenton reaction to degrade 1,4-dioxane, a contaminant stabilized by chlorinated solvents like this compound. This research suggests potential microbial pathways for breaking down similar contaminants (Sekar & DiChristina, 2014).

Evaluation of Ozone Depletion Potentials

Wuebbles et al. (1998) evaluated the ozone depletion potential of various compounds, including those related to this compound. Understanding these potentials is crucial for assessing environmental impacts and regulatory considerations (Wuebbles et al., 1998).

Safety and Hazards

1-Chloro-3-(chloromethoxy)propane is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Mechanism of Action

Target of Action

1-Chloro-3-(chloromethoxy)propane is a chemical compound with the molecular formula C4H9ClO The primary targets of this compound are not well-documented in the literature

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown . Biochemical pathways are a series of chemical reactions occurring within a cell, and any compound can potentially affect these pathways in various ways, leading to downstream effects.

Action Environment

The action environment refers to how environmental factors influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can potentially influence the action of this compound . .

properties

IUPAC Name |

1-chloro-3-(chloromethoxy)propane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Cl2O/c5-2-1-3-7-4-6/h1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWNGXPYKQXUGLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCl)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-phenylethanone](/img/structure/B2846367.png)

![3,5-dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2846368.png)

![3-Hydrazinyl-8-methyl-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B2846373.png)

![2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid](/img/structure/B2846378.png)

![1-{[1-(3-ethylphenyl)-5-pyridin-3-yl-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylpiperazine](/img/structure/B2846384.png)